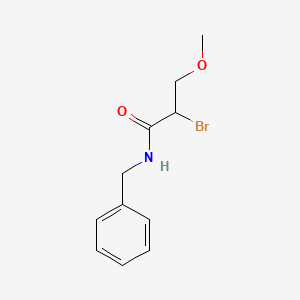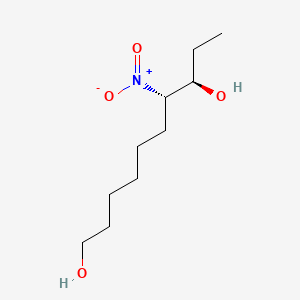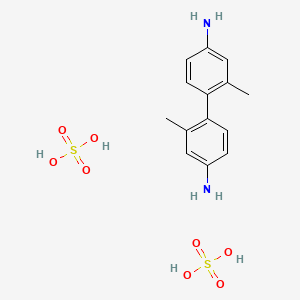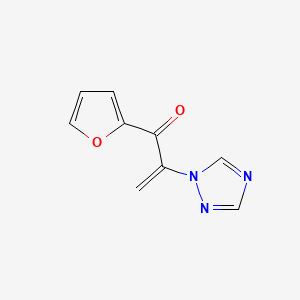
2-Decyltetradecyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyltetradecyl octanoate is an organic compound with the molecular formula C₃₂H₆₄O₂. It is an ester formed from octanoic acid and 2-decyltetradecanol. This compound is known for its unique structural properties, which make it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyltetradecyl octanoate typically involves the esterification reaction between octanoic acid and 2-decyltetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Decyltetradecyl octanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into octanoic acid and 2-decyltetradecanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octanoic acid and 2-decyltetradecanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Decyltetradecyl octanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Decyltetradecyl octanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and 2-decyltetradecanol. These products can then participate in various metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecyl octanoate
- 2-Octyldodecyl octanoate
- 2-Decyltetradecyl hexanoate
Comparison
2-Decyltetradecyl octanoate is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
94277-29-9 |
|---|---|
Fórmula molecular |
C32H64O2 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
2-decyltetradecyl octanoate |
InChI |
InChI=1S/C32H64O2/c1-4-7-10-13-15-17-18-20-23-25-28-31(27-24-22-19-16-14-11-8-5-2)30-34-32(33)29-26-21-12-9-6-3/h31H,4-30H2,1-3H3 |
Clave InChI |
FNKSKKWQOFTCEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCC)COC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















